molecular formula C31H32FN7O3 B2889922 Cdk9-IN-8

Cdk9-IN-8

Cat. No.: B2889922
M. Wt: 569.6 g/mol
InChI Key: KXUNYNZTSOIXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK9-IN-8 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription and cell cycle progression. CDK9 plays a significant role in gene regulation and RNA polymerase II transcription under basal and stimulated conditions. The upregulation of transcriptional homeostasis by CDK9 leads to various malignant tumors, making it a valuable drug target in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK9-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of large-scale purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

CDK9-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

CDK9-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

CDK9-IN-8 exerts its effects by inhibiting the activity of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA polymerase II, enabling productive transcription elongation. By inhibiting CDK9, this compound disrupts this process, leading to decreased transcription of genes essential for cell survival and proliferation. This mechanism is particularly effective in cancer cells, where CDK9 activity is often dysregulated .

Comparison with Similar Compounds

CDK9-IN-8 is unique in its high selectivity and potency for CDK9 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:

This compound stands out due to its superior selectivity for CDK9, making it a valuable tool for studying CDK9-specific pathways and developing targeted cancer therapies .

Properties

IUPAC Name

1-N-[4-[[7-cyclopentyl-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32FN7O3/c1-38(2)27(40)25-17-19-18-33-30(37-26(19)39(25)24-5-3-4-6-24)36-23-13-11-22(12-14-23)35-29(42)31(15-16-31)28(41)34-21-9-7-20(32)8-10-21/h7-14,17-18,24H,3-6,15-16H2,1-2H3,(H,34,41)(H,35,42)(H,33,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUNYNZTSOIXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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